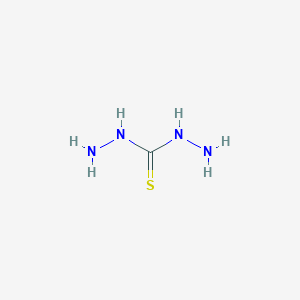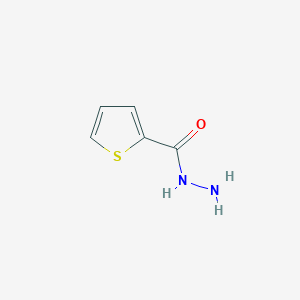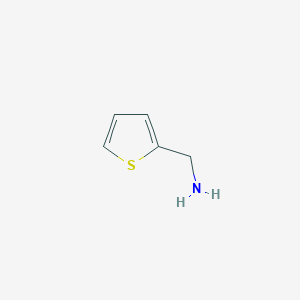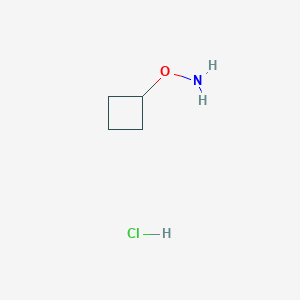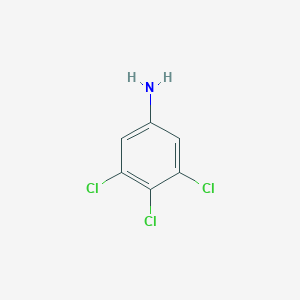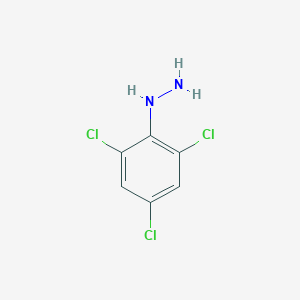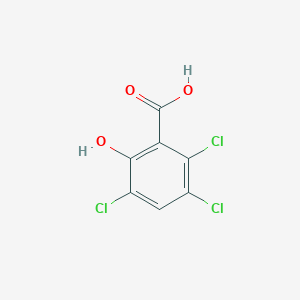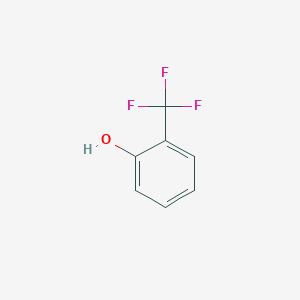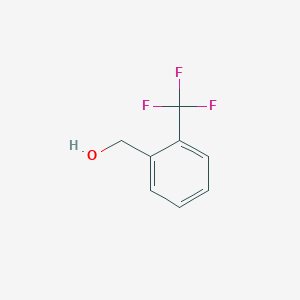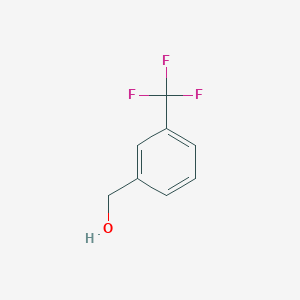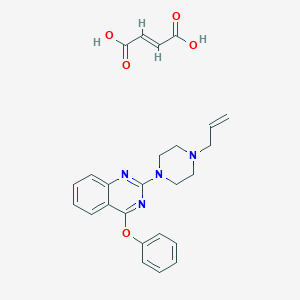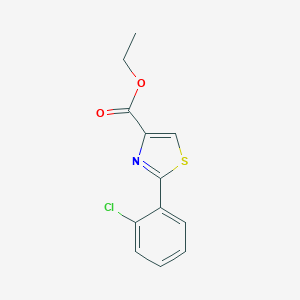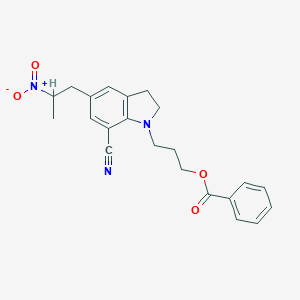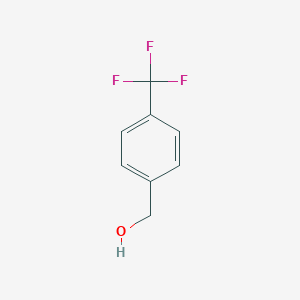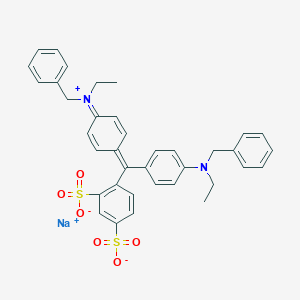
Azul ácido 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Blue 7: , also known as Alphazurine A, is a synthetic dye belonging to the triarylmethane family. It is widely used in various industries due to its vibrant blue color and solubility in water. The compound has the molecular formula C37H37N2NaO6S2 and is known for its stability and bright coloration .
Aplicaciones Científicas De Investigación
Acid Blue 7 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a therapeutic agent.
Mecanismo De Acción
Target of Action
Acid Blue 7, also known as Aniline Blue or China Blue, is a synthetic dye used in a variety of applications, including textile dyeing and biological staining . The primary target of Acid Blue 7 is the material it is intended to color. In the context of biological staining, it binds to proteins and other biological structures, allowing them to be visualized under a microscope .
Mode of Action
The mode of action of Acid Blue 7 involves a catalytic oxidation reaction . The dye is synthesized through a process that involves the oxidation of a precursor compound known as a leuco acid . This oxidation process is facilitated by a catalyst prepared by mixing silicotungstic acid with copper oxide . The oxidizing agent used in this reaction is aqueous hydrogen peroxide .
Biochemical Pathways
The oxidation process that produces the dye can be considered a chemical pathway in its own right . This pathway begins with the leuco acid precursor and ends with the formation of Acid Blue 7, with the key step being the oxidation reaction catalyzed by the silicotungstic acid-copper oxide catalyst .
Result of Action
The primary result of Acid Blue 7’s action is the imparting of color to the target material. In the case of biological staining, this allows specific structures within cells or tissues to be visualized more easily . The dye can also be used to color textiles and other materials .
Action Environment
The efficacy and stability of Acid Blue 7 can be influenced by various environmental factors. For example, the dye’s color may be affected by the pH of the solution it is in . Additionally, the dye’s stability and colorfastness can be influenced by exposure to light and heat . The dye’s action can also be influenced by the presence of other chemicals in its environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acid Blue 7 is synthesized through a catalytic oxidation reaction. The process involves mixing silicotungstic acid with copper oxide and using aqueous hydrogen peroxide (30%) as an oxidizing agent. The reaction proceeds at 95°C for 45 minutes, producing Acid Blue 7 from the corresponding leuco acid .
Industrial Production Methods: In industrial settings, Acid Blue 7 is produced by condensing benzaldehydes with N-ethyl-N-phenylbenzylamine to form the corresponding leuco compounds. These compounds are then oxidized using dichromate, lead peroxide, or manganese oxide in water .
Análisis De Reacciones Químicas
Types of Reactions: Acid Blue 7 primarily undergoes oxidation reactions. The compound can also participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dichromate, lead peroxide, and manganese oxide.
Substitution: Reagents such as halogens or nitro compounds can be used under appropriate conditions.
Major Products: The major product of the oxidation reaction is Acid Blue 7 itself. Substitution reactions can yield various derivatives depending on the substituents introduced.
Comparación Con Compuestos Similares
Crystal Violet: Another triarylmethane dye with a similar structure but different color properties.
Malachite Green: A related compound used in similar applications but with distinct toxicity profiles.
Uniqueness: Acid Blue 7 is unique due to its high solubility in water, stability, and bright blue color. Unlike some other dyes, it is less sensitive to chromium ions and maintains its color in various conditions .
Propiedades
Número CAS |
3486-30-4 |
|---|---|
Fórmula molecular |
C37H36N2NaO6S2 |
Peso molecular |
691.8 g/mol |
Nombre IUPAC |
sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45); |
Clave InChI |
ZCIOQSFCTTZDBE-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |
Key on ui other cas no. |
3486-30-4 |
Sinónimos |
alphazurine A alphazurine A, sodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Acid Blue 7 is an organic compound with a complex molecular structure. Its IUPAC name is (2Z)-2-[7-(Dimethylamino)-9-phenyl-9H-xanthen-3-ylidene]-3-oxo-2,3-dihydro-1H-indole-5-sulfonic acid.
ANone: The molecular formula of Acid Blue 7 is C27H21N3O7S, and its molecular weight is 527.55 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize Acid Blue 7. For example, UV-Vis spectroscopy has been employed to study its absorption and emission properties, particularly in the context of laser applications [, ].
A: Acid Blue 7 exhibits compatibility with various materials, including gelatin films [, ], wool fibers [, ], and cellulose-based materials [, ].
A: Exposure to UV radiation can cause surface oxidation of wool fibers, leading to increased dye uptake of Acid Blue 7 []. This property is particularly useful for enhancing dyeing processes.
A: Acid Blue 7 serves as an effective acceptor dye in energy transfer distributed feedback dye lasers (ETDFDL) [, ]. It enables pulse narrowing, contributing to the laser's efficiency.
ANone: Yes, Acid Blue 7 can be effectively removed from wastewater using various adsorbents.
A: Several materials have demonstrated significant potential for adsorbing AB7 from aqueous solutions. These include: * Spirulina platensis (microalgae): This microalgae exhibited a remarkable ability to remove both Acid Black 210 and Acid Blue 7 dyes, achieving removal percentages exceeding 92% under optimized conditions []. * Mg/Al Layered Double Oxides: These oxides demonstrate impressive adsorption capacities, with a maximum capacity reaching 446.9 mg/g under specific conditions. Their effectiveness is attributed to hydrogen bonding interactions between the layered structure and the dye molecules []. * Date Stones: This readily available material has shown promising results for removing Acid Blue 7, along with other acid dyes. Studies suggest that the adsorption process follows a pseudo-second-order kinetic model []. * Trimetallic nanoparticles (Ag–Cu–Co): These nanoparticles demonstrated exceptional adsorption capacity for Acid Blue 7, with a maximum adsorption capacity of 74.07 mg/g. The adsorption process was found to be endothermic and spontaneous []. * Water Hyacinth: This readily available aquatic plant can remove Acid Blue 7 from solutions. Studies indicate that the Freundlich isotherm model best describes the adsorption process []. * Teak Sawdust: This readily available agricultural waste has also shown promise in removing Acid Blue 7 from solutions. Studies suggest the adsorption process aligns with both the Langmuir and Freundlich isotherm models [].
A: The adsorption efficiency of Acid Blue 7 is influenced by several factors, including pH, temperature, contact time, adsorbent dosage, and the presence of other ions in the solution. These parameters impact the interactions between the dye molecules and the adsorbent surface, ultimately affecting the adsorption process [, , , , , ].
A: Studies have shown that Acid Blue 7 can exhibit mutagenic and genotoxic effects []. It is crucial to handle this dye with care and to explore methods for its effective removal from industrial wastewater.
ANone: As a commonly used dye, Acid Blue 7 can enter water bodies through industrial discharge, posing potential risks to aquatic ecosystems. Its presence can affect water quality and impact aquatic organisms. Therefore, responsible waste management and the development of efficient treatment methods are crucial to mitigate its environmental impact.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique widely employed to determine Acid Blue 7 levels in various matrices, including food packaging materials []. This method allows for the simultaneous analysis of multiple dyes with high accuracy and precision.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


